molecular formula C15H25N5O8 B8248289 (tert-Butoxycarbonyl)glycylglycylglycylglycylglycine

(tert-Butoxycarbonyl)glycylglycylglycylglycylglycine

Cat. No.: B8248289
M. Wt: 403.39 g/mol
InChI Key: ZLQWKZJEUSCLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butoxycarbonyl)glycylglycylglycylglycylglycine typically involves the stepwise addition of glycyl residues to a growing peptide chain, starting with the Boc-protected glycine. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The peptide chain is elongated by coupling additional glycyl residues using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and purity. The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane, followed by purification through high-performance liquid chromatography (HPLC) to achieve the desired product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (tert-Butoxycarbonyl)glycylglycylglycylglycylglycine involves its role as a protease-cleavable linker. The Boc group protects the N-terminus of the peptide, preventing unwanted reactions during synthesis. Upon exposure to mild acidic conditions, the Boc group is removed, revealing the free amine, which can then participate in further reactions or be cleaved by proteases in biological systems . This property is particularly useful in the development of ADCs, where the linker must be stable in circulation but cleavable in the target environment .

Comparison with Similar Compounds

(tert-Butoxycarbonyl)glycylglycylglycylglycylglycine is unique due to its extended peptide chain and the presence of the Boc protecting group. Similar compounds include:

These compounds share the Boc protecting group but differ in the length of the peptide chain, which can influence their reactivity and applications .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O8/c1-15(2,3)28-14(27)20-7-12(24)18-5-10(22)16-4-9(21)17-6-11(23)19-8-13(25)26/h4-8H2,1-3H3,(H,16,22)(H,17,21)(H,18,24)(H,19,23)(H,20,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQWKZJEUSCLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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